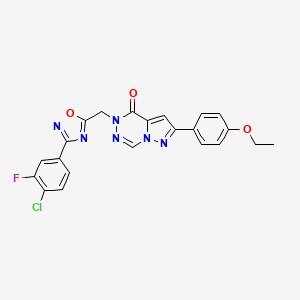

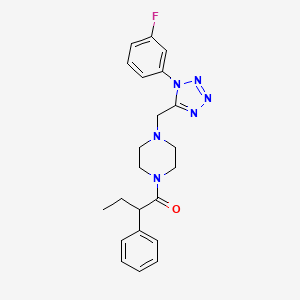

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a piperazine ring, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their coupling. For instance, the tetrazole ring could be synthesized using a method such as the Hantzsch reaction . The piperazine ring could be synthesized from a diamine and a diketone . Finally, these rings could be coupled together using a suitable reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrazole and piperazine rings, as well as the ketone group. These groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar tetrazole and piperazine rings could make it more soluble in polar solvents .Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of new Mannich bases with a piperazine moiety, which have shown significant antimicrobial activity . These compounds have been effective against a range of bacteria, including Gram-positive bacteria like Staphylococcus and Bacillus, as well as selected strains of Gram-negative bacteria. They also demonstrated high fungistatic activity against Candida spp. yeasts .

2. Inhibitor of Equilibrative Nucleoside Transporters (ENTs) The compound has been identified as a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound’s inhibitory effects on ENTs could have significant implications for the development of new therapeutic strategies .

Antitubercular Activity

While not directly related to the exact compound , indole derivatives, which share structural similarities with your compound, have shown promising antitubercular activity . This suggests potential for further research into the antitubercular activity of your compound.

Potential for Oral Bioavailability

In silico studies suggest that the piperazine derivatives synthesized from the compound are likely to have good oral bioavailability . This is an important factor in drug development, as it affects how well and how quickly a drug is absorbed from the gastrointestinal tract and enters systemic circulation .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies to understand the effects of different structural modifications on its biological activity . This kind of research is crucial for the design and optimization of new drugs .

Pharmacological Research

The library of compounds obtained from the synthesis involving this compound is still the subject of ongoing pharmacological research . This suggests that there may be additional, yet undiscovered, applications for this compound .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O/c1-2-20(17-7-4-3-5-8-17)22(30)28-13-11-27(12-14-28)16-21-24-25-26-29(21)19-10-6-9-18(23)15-19/h3-10,15,20H,2,11-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAQFKXUEILCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2719419.png)

![[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl] 3-cyanothiomorpholine-4-carboxylate](/img/structure/B2719422.png)

![6-Methoxy-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2719427.png)

![3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2719435.png)

![methyl 2-{[4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2719437.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2719439.png)